C16 Sulfatide

Immunometabolism Antigen-presenting cells IDO1

C16 Sulfatide (C16:0 sulfatide, d18:1/16:0 sulfogalactosylceramide, CAS: 89771-78-8) is a sulfated glycosphingolipid of the sulfatide class, consisting of a galactose head group sulfated at the 3-O position, a sphingosine base (d18:1), and a saturated 16-carbon palmitoyl fatty acid chain. This isoform is one of the most abundant sulfatide species found in porcine brain and plasma, and is prominently expressed in pancreatic islet β-cells where it participates in insulin secretion regulation.

Molecular Formula C40H77NO11S
Molecular Weight 780.1 g/mol
Cat. No. B1243123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16 Sulfatide
Molecular FormulaC40H77NO11S
Molecular Weight780.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C40H77NO11S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-50-40-38(46)39(52-53(47,48)49)37(45)35(31-42)51-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-46H,3-26,28,30-32H2,1-2H3,(H,41,44)(H,47,48,49)/b29-27+/t33-,34+,35+,37-,38+,39-,40+/m0/s1
InChIKeyCJGVDSGIQZDLDO-PHLJAKBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

C16 Sulfatide (d18:1/16:0) Procurement Specification: Molecular Identity and Baseline Characteristics


C16 Sulfatide (C16:0 sulfatide, d18:1/16:0 sulfogalactosylceramide, CAS: 89771-78-8) is a sulfated glycosphingolipid of the sulfatide class, consisting of a galactose head group sulfated at the 3-O position, a sphingosine base (d18:1), and a saturated 16-carbon palmitoyl fatty acid chain [1]. This isoform is one of the most abundant sulfatide species found in porcine brain and plasma, and is prominently expressed in pancreatic islet β-cells where it participates in insulin secretion regulation [2]. As a short-chain sulfatide isoform (C16-C20), it exhibits distinct biological activities from its long-chain and unsaturated counterparts (C18:0, C22:0, C24:0, C24:1) that are essential for accurate experimental design and data interpretation [3].

Isoform C16:0 sulfatide (d18:1/16:0) short-chain glycosphingolipid
Biological Profile Differential immunomodulation; distinct from long-chain isoforms
Tissue Context Abundant in brain and pancreatic β-cells; found in plasma EVs

Why C16 Sulfatide Cannot Be Replaced by C18:0 or C24:1 Sulfatide in Experimental and Analytical Workflows


Sulfatide isoforms are not functionally interchangeable due to fatty acid chain length- and saturation-dependent differences in receptor recognition, membrane microdomain partitioning, and downstream signaling outcomes [1]. Even structurally similar sulfatide species such as C18:0, C22:0, and C24:1 exhibit diametrically opposite biological effects in identical assay systems—C16:0 sulfatide suppresses IDO1 expression and enzymatic activity in antigen-presenting cells, whereas C18:0 and C24:1 sulfatides enhance it [2]. Substitution of C16:0 sulfatide with an alternative isoform without explicit validation therefore introduces uncontrolled experimental variables that can reverse the directionality of observed effects and confound data interpretation [3].

IDO1 modulation direction may reverse (suppression with C16:0 vs. activation with C18:0/C24:1).
Extracellular vesicle partitioning is isoform-specific; only C16:0 detected in small EVs, risking false negatives with other isoforms.
T1D autoimmune model response differs: C16:0 may lack the protective effect observed with C24:0, altering disease-model interpretation.

Quantitative Differential Evidence: C16 Sulfatide vs. Long-Chain Sulfatide Isoforms (C18:0, C22:0, C24:0, C24:1)


IDO1 Modulation: C16:0 Sulfatide Suppresses While C18:0 and C24:1 Sulfatides Activate

In CD1d-transfected THP-1 human antigen-presenting cells, C16:0 sulfatide produced directional effects opposite to those of C18:0 and C24:1 sulfatides on IDO1 gene expression and enzymatic activity. At its optimal concentration (0.01 μM), C16:0 sulfatide reduced basal IDO1 expression by 48±3% relative to untreated negative controls, whereas C18:0 and C24:1 sulfatides increased IDO1 expression by 87±7% and 50±5% at 1 μM, respectively [1]. C22:0 sulfatide showed no significant effect at any concentration tested, confirming that fatty acid chain length, not merely the sulfatide scaffold, determines biological outcome [1].

IDO1 Gene Expression
Head-to-head
C16:0 −48% (0.01 μM)
C18:0 +87% (1 μM) C24:1 +50% (1 μM)
Reported opposite directionality in IDO1 modulation
CD1d-THP-1 cells, RT-PCR, 24 h
Immunometabolism Antigen-presenting cells IDO1 Immune tolerance

IDO1 Enzymatic Activity: C16:0 Sulfatide Reduces Kynurenine Production

Functional correlation of IDO1 expression changes was confirmed by measuring L-kynurenine production via HPLC. C16:0 sulfatide significantly reduced L-kynurenine content in culture media by 29±4% at 0.01 μM relative to negative controls. In contrast, C18:0 and C24:1 sulfatides increased L-kynurenine production by 61±8% and 48±4% at 1 μM, respectively [1]. The magnitude and direction of these enzymatic effects closely mirrored the gene expression data, validating that C16:0 sulfatide exerts a functionally distinct immunosuppressive metabolic signature not shared by longer-chain isoforms [1].

IDO1 Enzymatic Activity
Head-to-head
C16:0 −29% kynurenine (0.01 μM)
C18:0 +61% (1 μM) C24:1 +48% (1 μM)
Supports functional IDO1 suppression context
HPLC kynurenine, 24 h
IDO1 activity Kynurenine pathway Tryptophan metabolism Immunosuppression

Multiple Sclerosis Biomarker: Selective Enrichment of C16:0 Sulfatide in Extracellular Vesicles

In extracellular vesicles (EVs) isolated from human plasma, C16:0 sulfatide exhibits a unique enrichment pattern not observed for other sulfatide isoforms. Small EVs (100,000 × g-enriched exosome fraction) from multiple sclerosis patients contained detectable levels of C16:0 sulfatide but showed no detectable C18:0, C24:0, or C24:1 sulfatide species [1]. Furthermore, these small EVs from MS patients demonstrated a significant increase in C16:0 sulfatide content compared to healthy controls, establishing C16:0 sulfatide as a candidate isoform-specific biomarker for MS that reflects pathological changes associated with disease status or treatment effects [1]. This isoform selectivity in EV packaging suggests distinct subcellular trafficking mechanisms that differentiate C16:0 from longer-chain sulfatides [1].

EV Biomarker Enrichment
Reported
C16:0 detected in small EVs
C18:0, C24:0, C24:1 not detectable
Isoform-specific EV partitioning context
Human plasma exosomes, MS vs. controls
Multiple sclerosis Extracellular vesicles Exosomes Biomarker discovery Lipidomics

Type 1 Diabetes Protection: C24:0 but Not C16:0 Sulfatide Reduces Adoptive Transfer of Disease

In non-obese diabetic (NOD) mice, a well-established model of type 1 diabetes, treatment with C24:0 sulfatide but not C16:0 sulfatide significantly reduced the lymphocyte-mediated adoptive transfer of disease. Female NOD mice (3–5 weeks old, n=10/group) injected intraperitoneally with C24:0 sulfatide showed reduced T1D incidence compared to vehicle controls, whereas C16:0 sulfatide treatment did not confer the same protective effect [1]. This differential outcome highlights the functional specialization of sulfatide isoforms in autoimmune modulation—C24:0 sulfatide suppresses autoimmune attacks on pancreatic β-cells, while C16:0 sulfatide appears to play a distinct role in insulin production and chaperone activity rather than immune suppression [2].

T1D Model Protection
Model context
C16:0 No significant protective effect
C24:0 Reduced disease incidence
Model-response context differs by isoform
NOD mice, adoptive transfer, n=10
Type 1 diabetes NOD mice Autoimmunity Adoptive transfer Immunomodulation

UHPLC-MS/MS Analytical Linear Range: Isoform-Specific Quantification Requirements

Quantitative analysis of sulfatide isoforms by UHPLC-MS/MS reveals differential analytical behavior that must be considered during method development. A validated assay for simultaneous quantification of four developmentally regulated sulfatide species (C16:0, C18:0, C24:1, C24:0) demonstrated good accuracy and precision with linear ranges that differ by isoform. C18:0 and C24:1 sulfatides exhibited a linear range of 5–1000 nM, whereas C16:0 and C24:0 sulfatides showed a linear range of 10–1000 nM [1]. This higher lower limit of quantification (LLOQ) for C16:0 sulfatide (10 nM vs. 5 nM) reflects isoform-specific ionization or chromatographic behavior requiring distinct calibration and internal standard selection [1].

Analytical LLOQ
Method context
10 nM (C16:0)
C18:0/C24:1: 5 nM LLOQ
Isoform-specific quantification requirements
UHPLC-MS/MS, CNS lipid rafts
Analytical chemistry UHPLC-MS/MS Method validation Lipid quantification MRM

Validated Application Scenarios for C16 Sulfatide Based on Differential Evidence


Immunometabolism Studies of IDO1 Suppression in Antigen-Presenting Cells

C16:0 sulfatide is the isoform of choice for investigating IDO1 downregulation in CD1d-expressing antigen-presenting cells. Based on direct head-to-head comparison data showing −48±3% reduction in IDO1 gene expression and −29±4% reduction in L-kynurenine production at 0.01 μM [4], researchers should use C16:0 sulfatide specifically for suppressive immunometabolic studies. C18:0 and C24:1 sulfatides are contraindicated for this application as they produce opposite (activating) effects [4].

Multiple Sclerosis Extracellular Vesicle Biomarker Discovery and Validation

C16:0 sulfatide is uniquely suited for EV-based MS biomarker studies. Evidence demonstrates that small EVs (100,000 × g exosome-enriched fraction) from human plasma contain detectable C16:0 sulfatide but undetectable C18:0, C24:0, or C24:1 sulfatide species, with significant elevation in MS patients versus controls [4]. Procurement of C16:0 sulfatide as an analytical standard is essential for developing targeted lipidomic assays for MS EV diagnostics.

Analytical Method Development and Validation for Sulfatide Quantification via UHPLC-MS/MS

C16:0 sulfatide requires isoform-specific method validation for UHPLC-MS/MS quantification due to its distinct linear range (10–1000 nM, LLOQ 10 nM) compared to C18:0 and C24:1 sulfatides (5–1000 nM, LLOQ 5 nM) [4]. Laboratories should procure C16:0 sulfatide authentic standards and matched deuterated internal standards (d5-C16:0 sulfatide) for accurate quantification in biological matrices including CNS lipid rafts, plasma, and dried blood spots.

Pancreatic β-Cell Insulin Secretion and Chaperone Function Studies

C16:0 sulfatide is the predominant isoform in pancreatic islet β-cells and exhibits chaperone activity involved in insulin production [4]. For studies of β-cell function and insulin secretion regulation, C16:0 sulfatide is the appropriate reagent selection. Conversely, C24:0 sulfatide is preferred for autoimmune suppression studies in T1D models, as C16:0 sulfatide did not confer protection in adoptive transfer assays .

Application
Selection Property
Validation Focus
IDO1 pathway studies in CD1d+ APCs
Isoform-specific IDO1 downregulation profile
Confirm directionality of IDO1 expression and kynurenine output
MS EV biomarker research
Selective C16:0 enrichment in small EVs
Verify isoform-specific detection in target EV fraction
UHPLC-MS/MS sulfatide method validation
Isoform-distinct LLOQ and calibration requirements
Validate linear range with matched C16:0 internal standard
Pancreatic β-cell insulin secretion studies
Predominant β-cell isoform with chaperone activity
Assess insulin production endpoints; distinguish from C24:0 in autoimmune models
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